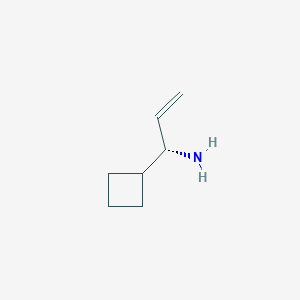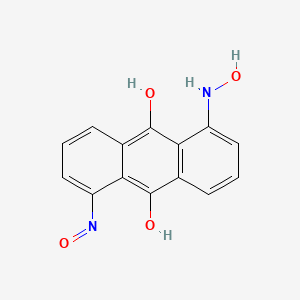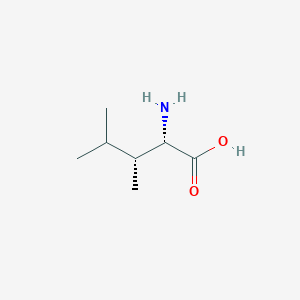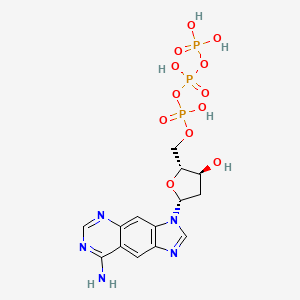
2'-Deoxy-lin-benzo-ATP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-lin-benzo-ATP is a modified nucleotide analog that combines the structural features of 2’-deoxyadenosine triphosphate and lin-benzo-adenine nucleotides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-lin-benzo-ATP typically involves the following steps:
Preparation of 2’-Deoxyadenosine: This is achieved through the selective deoxygenation of adenosine at the 2’ position.
Introduction of Lin-Benzo Moiety: The lin-benzo group is introduced through a series of reactions involving the protection and deprotection of functional groups, followed by coupling reactions.
Triphosphorylation: The final step involves the triphosphorylation of the modified nucleoside to obtain 2’-Deoxy-lin-benzo-ATP.
Industrial Production Methods: Industrial production of 2’-Deoxy-lin-benzo-ATP may involve enzymatic synthesis methods, which offer higher efficiency and specificity. Enzymatic cascade reactions using nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases can be employed to achieve high yields of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Deoxy-lin-benzo-ATP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the lin-benzo moiety.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the lin-benzo moiety, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
2’-Deoxy-lin-benzo-ATP has a wide range of scientific research applications:
Biochemistry: It is used as a fluorescent probe for studying enzyme active sites and nucleotide interactions.
Molecular Biology: The compound serves as a tool for investigating DNA and RNA synthesis and repair mechanisms.
Medicinal Chemistry: It is explored for its potential therapeutic applications, including as an antiviral and anticancer agent.
Mécanisme D'action
The mechanism of action of 2’-Deoxy-lin-benzo-ATP involves its interaction with specific molecular targets, such as enzymes and nucleotide-binding proteins. The compound can act as a myosin activator, increasing contractile force and improving pump function in cardiac muscle. It also enhances calcium handling by interacting with the sarcoendoplasmic reticulum calcium-ATPase (SERCA) pump, leading to accelerated calcium re-uptake during cardiac relaxation .
Comparaison Avec Des Composés Similaires
2’-Deoxyadenosine Triphosphate (dATP): A naturally occurring analog that shares structural similarities but lacks the lin-benzo moiety.
Lin-Benzo-ATP: A compound with a similar lin-benzo structure but with a ribose sugar instead of deoxyribose.
Uniqueness: Its ability to act as a fluorescent probe and its enhanced interaction with specific enzymes make it a valuable tool in scientific research .
Propriétés
Numéro CAS |
90900-66-6 |
|---|---|
Formule moléculaire |
C14H18N5O12P3 |
Poids moléculaire |
541.24 g/mol |
Nom IUPAC |
[[(2R,3S,5R)-5-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C14H18N5O12P3/c15-14-7-1-9-10(2-8(7)16-5-17-14)19(6-18-9)13-3-11(20)12(29-13)4-28-33(24,25)31-34(26,27)30-32(21,22)23/h1-2,5-6,11-13,20H,3-4H2,(H,24,25)(H,26,27)(H2,15,16,17)(H2,21,22,23)/t11-,12+,13+/m0/s1 |
Clé InChI |
CHXRTHUHZQSXBL-YNEHKIRRSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2C=C4C(=C3)C(=NC=N4)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C2C=C4C(=C3)C(=NC=N4)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




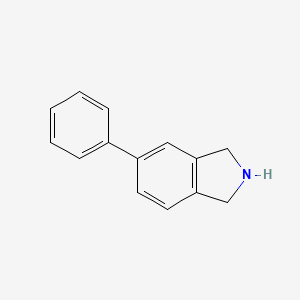
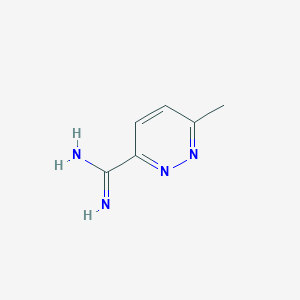
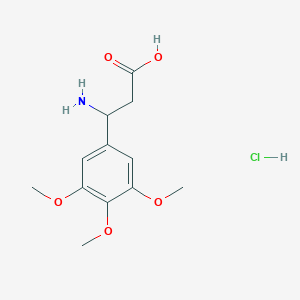
![6-benzyl-2,4,5,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-one;dihydrochloride](/img/structure/B13132207.png)

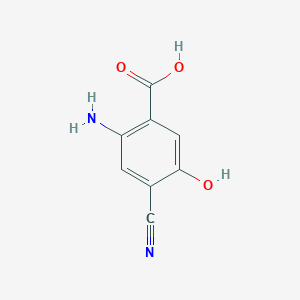
![[3,4'-Bipyridin]-5-amine, N-[(3,4-difluorophenyl)methyl]-](/img/structure/B13132232.png)

![2,2'-[(7-Chloro-9h-fluoren-2-yl)imino]diethanol](/img/structure/B13132238.png)
